4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide
Description
This compound features a central thiazole ring substituted with a phenyl group at position 4, which is further modified by a 4-bromo-2-fluorobenzamide moiety. The thiazole’s position 2 is linked to another 4-bromo-2-fluorobenzamide group.
Propriétés
IUPAC Name |
4-bromo-N-[3-[2-[(4-bromo-2-fluorobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Br2F2N3O2S/c24-13-4-6-16(18(26)9-13)21(31)28-15-3-1-2-12(8-15)20-11-33-23(29-20)30-22(32)17-7-5-14(25)10-19(17)27/h1-11H,(H,28,31)(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDVRUSOGSKQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)F)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Br2F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-Bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₃Br₂F₂N₃OS
- Molecular Weight : 404.244 g/mol
- CAS Number : 312916-28-2
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The thiazole and benzamide moieties are known to participate in various biochemical pathways, potentially influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.
Biological Activity Overview
Research indicates that 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide exhibits:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. In vitro assays demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant potency.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Zone of inhibition tests indicated effectiveness comparable to standard antibiotics.
Case Studies
- Anticancer Research : A study published in Applied Sciences investigated the anticancer properties of similar thiazole derivatives. Results indicated that modifications in the benzamide structure enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that may apply to our compound as well .
- Antimicrobial Efficacy : Another research effort focused on the synthesis of thiazole-based compounds and their antimicrobial activities. The findings revealed that compounds with bromo and fluoro substitutions exhibited increased antimicrobial potency, supporting the potential efficacy of 4-bromo-N-(4-(3-(4-bromo-2-fluorobenzamido)phenyl)thiazol-2-yl)-2-fluorobenzamide .
Comparaison Avec Des Composés Similaires
Substitution Patterns and Electronic Effects
- N-(4-Bromophenyl)-4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-07-2): This analog replaces one 4-bromo-2-fluorobenzamide group with a trifluoromethylphenyl-substituted thiazole.
4-Bromo-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]benzamide :
The benzothiazole core here differs from the thiazole in the target compound. The methyl group on the benzothiazole may improve lipophilicity, while the absence of fluorine reduces polarity, impacting binding specificity .
Functional Group Variations
- N′-(4-Bromobenzylidene)-3-((4-(4-Chlorophenyl)thiazol-2-yl)(4-(phenylamino)phenyl)amino)propanehydrazide (5d): This compound () features a hydrazide linker instead of an amide.
Physicochemical Properties
The target compound’s higher molecular weight and dual halogenation likely reduce aqueous solubility compared to smaller analogs like 9c but improve binding avidity through halogen bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
